3-Chloro-1-(2-methylphenyl)-1-oxopropane

Synthetic Methodology Friedel-Crafts Acylation Process Optimization

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5) is an aromatic β-chloroketone with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol. It serves as a versatile small-molecule scaffold in organic synthesis, characterized by a reactive chloro substituent and a ketone group that can participate in electrophilic and nucleophilic reactions, respectively.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 898785-08-5
Cat. No. B1320992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(2-methylphenyl)-1-oxopropane
CAS898785-08-5
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CCCl
InChIInChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6-7H2,1H3
InChIKeyTVHBMGLNQYHPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5) for Scientific Procurement: Identity and Core Attributes


3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5) is an aromatic β-chloroketone with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . It serves as a versatile small-molecule scaffold in organic synthesis, characterized by a reactive chloro substituent and a ketone group that can participate in electrophilic and nucleophilic reactions, respectively . Commercial availability is established with purities up to 97% .

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5): Critical Differentiation Against Generic β-Chloroketone Substitution


Despite sharing the β-chloroketone core, in-class compounds such as 3-chloro-1-(4-methylphenyl)propan-1-one (CAS 22422-21-5) and 3-chloro-1-(3-methylphenyl)propan-1-one (CAS 898785-20-1) cannot be trivially interchanged. The ortho-methyl substitution pattern in the target compound introduces unique steric and electronic effects that fundamentally alter synthetic accessibility, reaction selectivity, and downstream application potential [1]. Simple replacement without accounting for these differences risks compromised yields, divergent reaction outcomes, and invalidated comparative studies .

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5): Quantitative Evidence for Selection Against Alternatives


Synthesis Yield Differentiation: Ortho-Methyl Substitution Depresses Friedel-Crafts Acylation Efficiency

In a direct head-to-head comparison of synthetic routes using identical Friedel-Crafts acylation conditions, the target compound (2-methyl isomer) exhibits a significantly lower isolated yield (17%) compared to the 4-methyl isomer (85%) . This disparity underscores the profound steric hindrance imposed by the ortho-methyl group, which impedes electrophilic attack on the aromatic ring [1].

Synthetic Methodology Friedel-Crafts Acylation Process Optimization

Predicted Physicochemical Divergence: LogP and Boiling Point Reflect Ortho-Substitution Effects

The predicted octanol-water partition coefficient (LogP) for the target compound is 2.5, whereas the 4-methyl analog exhibits a higher predicted LogP of 2.8066 [1][2]. Concurrently, the predicted boiling point for the 2-methyl isomer (281.8±23.0 °C) is lower than that of the 4-methyl isomer (288.1±23.0 °C) [3].

Physicochemical Profiling Lipophilicity Chromatography

Cost and Accessibility Differentiation: Significant Procurement Cost Multiplier

The target compound commands a substantial price premium relative to its 4-methyl positional isomer. While the 4-methyl isomer is available at approximately £25 per gram, the 2-methyl isomer is priced at £1,120 per gram for comparable purities . This represents a cost multiplier of approximately 45x.

Procurement Economics Supply Chain Cost-Benefit Analysis

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5): Evidence-Based Application Scenarios for Scientific and Industrial Use


Investigating Steric Effects in Friedel-Crafts Acylation Methodologies

Given the quantified 5-fold lower synthesis yield compared to its para-substituted analog , this compound is ideally suited for methodological studies aimed at overcoming ortho-substitution steric hindrance. Researchers can utilize it as a challenging substrate to develop and benchmark novel catalysts or reaction conditions that improve yields in sterically congested systems.

Exploring Ortho-Directing Effects in Asymmetric Catalysis

The ortho-methyl group provides a defined steric and electronic environment adjacent to the reactive ketone. This compound has been utilized in enantioselective transition-metal-catalyzed cyclizations of silyloxyenynes, where the ortho-substitution pattern influences the stereochemical outcome (up to 99% ee achieved in related systems) [1]. This makes it a valuable building block for synthesizing chiral cyclopentane derivatives and investigating substrate-controlled stereoselectivity.

Medicinal Chemistry Scaffold Diversification via Nucleophilic Displacement

The terminal chloro group provides a versatile handle for nucleophilic substitution, enabling the synthesis of diverse amine, thiol, and ether derivatives . The ortho-methyl group can influence the conformation and biological activity of downstream products, making this compound a strategic choice for generating compound libraries where ortho-substitution is hypothesized to enhance target binding or modulate pharmacokinetic properties.

Chromatographic Method Development Using Predicted Physicochemical Properties

The predicted LogP value of 2.5 and boiling point of 281.8°C [2] provide a foundation for developing and validating analytical methods. This compound can serve as a standard for reverse-phase HPLC method development, particularly in separating ortho-, meta-, and para-substituted positional isomers, which often exhibit subtle but chromatographically relevant differences in retention behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.